5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural similarity to purine, making it a valuable scaffold in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. The reaction conditions often include the use of CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like NaClO2 and TEMPO are used for oxidation.
Reduction Reactions: Reducing agents such as NaBH4 can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxidized products.
Scientific Research Applications
5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing inhibitors of enzymes such as Bruton’s tyrosine kinase and serine/threonine kinase Akt1.
Biological Research: The compound has shown activity against Mycobacterium tuberculosis and is being explored for its potential as an antitubercular agent.
Industrial Applications: It serves as an intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of NF-κB inducing kinase (NIK), which plays a crucial role in the NF-κB signaling pathway . By inhibiting NIK, the compound can attenuate the expression of proinflammatory cytokines and chemokines, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol: Identified as a highly potent NIK inhibitor.
Uniqueness
5-Bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H9BrN4 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-6-14-11-10(9)12(16-7-15-11)17-8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17) |
InChI Key |
LAWJQERKDZVYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C(=CN3)Br |
Origin of Product |
United States |
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